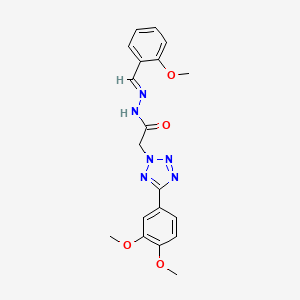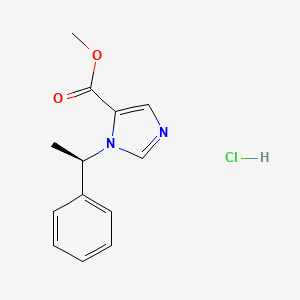
His-Ala-Gly-Pro-Ileu-Ala-Pro-Gly-Glu-Met-Arg-Glu-Pro-Arg-Gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “His-Ala-Gly-Pro-Ileu-Ala-Pro-Gly-Glu-Met-Arg-Glu-Pro-Arg-Gly” is a peptide consisting of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “His-Ala-Gly-Pro-Ileu-Ala-Pro-Gly-Glu-Met-Arg-Glu-Pro-Arg-Gly” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into bacteria or yeast, which then express the peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like “His-Ala-Gly-Pro-Ileu-Ala-Pro-Gly-Glu-Met-Arg-Glu-Pro-Arg-Gly” have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases. Peptides can also be used in vaccine development.
Industry: Employed in the development of biomaterials, such as hydrogels and scaffolds for tissue engineering.
Mechanism of Action
The mechanism by which peptides exert their effects depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering intracellular signaling pathways. They can also penetrate cells and interact with intracellular targets, modulating various biological processes. The molecular targets and pathways involved vary widely and are specific to each peptide.
Comparison with Similar Compounds
Similar Compounds
Other Peptides: Similar peptides with different sequences can have distinct biological activities. For example, “Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-Pro” is another peptide with unique properties.
Proteins: Larger proteins composed of multiple peptide chains can have more complex structures and functions.
Uniqueness
The uniqueness of “His-Ala-Gly-Pro-Ileu-Ala-Pro-Gly-Glu-Met-Arg-Glu-Pro-Arg-Gly” lies in its specific sequence, which determines its structure and function
Properties
| 119400-71-4 | |
Molecular Formula |
C66H108N24O19S |
Molecular Weight |
1573.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[(2S)-2-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H108N24O19S/c1-6-34(2)52(87-61(106)45-15-9-24-88(45)49(93)31-77-53(98)35(3)80-54(99)38(67)28-37-29-73-33-79-37)62(107)81-36(4)63(108)89-25-10-14-44(89)59(104)76-30-48(92)82-41(17-19-47(68)91)57(102)84-42(21-27-110-5)58(103)83-40(13-8-23-75-66(71)72)56(101)86-43(18-20-50(94)95)64(109)90-26-11-16-46(90)60(105)85-39(12-7-22-74-65(69)70)55(100)78-32-51(96)97/h29,33-36,38-46,52H,6-28,30-32,67H2,1-5H3,(H2,68,91)(H,73,79)(H,76,104)(H,77,98)(H,78,100)(H,80,99)(H,81,107)(H,82,92)(H,83,103)(H,84,102)(H,85,105)(H,86,101)(H,87,106)(H,94,95)(H,96,97)(H4,69,70,74)(H4,71,72,75)/t34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-/m0/s1 |
InChI Key |
OIAMNEBINSJKBD-UAJVRZNWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)



